![molecular formula C15H30N4 B1423179 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine CAS No. 1629218-99-0](/img/structure/B1423179.png)
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine
Overview
Description
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine is a chemical compound with the molecular formula C15H30N4. It is also known by its IUPAC name 1-methyl-4-(piperidin-4-yl)piperazine . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine involves the reaction of 1-Methylpiperazine with sodium triacetoxyborohydride and acetic acid. This mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis
The molecular structure of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine is characterized by a six-membered ring containing two opposing nitrogen atoms . The molecular weight of this compound is 266.43 g/mol .Physical And Chemical Properties Analysis
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine is a white to yellow solid at room temperature . It has a molecular weight of 266.43 g/mol . The compound is stable under normal conditions and should be stored at a temperature of +4°C .Scientific Research Applications
Schistosomiasis Research
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine and its derivatives have been explored for their activity against schistosomiasis, a parasitic disease. Research dating back to 1957 investigated the synthesis of various 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides and their potential for treating schistosomiasis in animals infected with Schistosoma Japonica (Y. Tung, 1957).
Herbicides and Plant Growth Regulation
Research on 1-methyl and acetyl-4-substituted piperazines, including derivatives of 1-methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine, has demonstrated their potential as herbicides and plant growth regulators. These compounds show notable herbicidal activity and can act as cytokinin mimics, influencing plant growth and development (G. Stoilkova, P. Yonova, K. Ananieva, 2014).
Medicinal Chemistry
Piperazine-1-yl-1H-indazole derivatives, a category including 1-methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine, play a significant role in medicinal chemistry. Research in 2019 presented the synthesis and docking studies of novel compounds in this category, highlighting their importance in drug design and pharmaceutical research (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).
Proteomics
Piperazine-based derivatives have been used for derivatization in proteomics, enhancing the analysis of peptides. Research has shown that derivatives like 1-methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine improve ionization efficiency in mass spectrometry, facilitating the detection and analysis of peptides and proteins (X. Qiao, Liangliang Sun, Lingfan Chen, Yuan Zhou, Kaiguang Yang, Zhen Liang, L. Zhang, Yukui Zhang, 2011).
Drug Development
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine and its analogs have been explored in drug development, particularly in creating compounds with improved lipophilicity and pharmacological properties. Research has focused on designing analogs with specific functional groups to enhance therapeutic efficacy and reduce side effects (C. Abate, Mauro Niso, E. Lacivita, P. Mosier, A. Toscano, R. Perrone, 2011).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Mechanism of Action
The specific targets and mode of action of a piperazine compound can vary widely depending on its structure and the presence of other functional groups. Some piperazine derivatives are known to interact with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors, and can have effects on mood and behavior .
The pharmacokinetics of piperazine compounds, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s lipophilicity, its ability to cross biological membranes, and its susceptibility to metabolic enzymes .
The action environment, or the conditions under which the compound exerts its effects, can be influenced by factors such as the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
properties
IUPAC Name |
1-methyl-4-(1-piperidin-4-ylpiperidin-4-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4/c1-17-10-12-19(13-11-17)15-4-8-18(9-5-15)14-2-6-16-7-3-14/h14-16H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNRVKMOTTTYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine | |
CAS RN |
1629218-99-0 | |
Record name | 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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